![molecular formula C17H17NO2 B3061068 (6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol CAS No. 39478-62-1](/img/structure/B3061068.png)

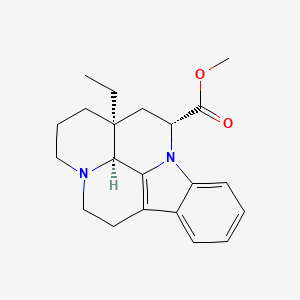

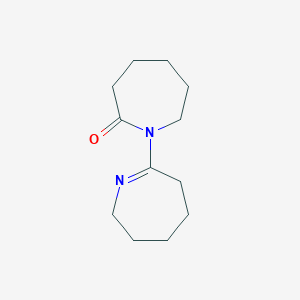

(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

Übersicht

Beschreibung

S-Apomorphin ist ein nicht-ergoliner Dopaminagonist, der aufgrund seiner pharmakologischen Eigenschaften umfassend untersucht wurde. Es ist eine chirale Verbindung mit zwei Enantiomeren: (−)- und (+)-Apomorphin. Die pharmakologische Aktivität liegt im 6aR-Levorotatorisomer. S-Apomorphin ist bekannt für seine Verwendung bei der Behandlung von Hypomobilität im Zusammenhang mit fortgeschrittener Parkinson-Krankheit und wurde für verschiedene andere medizinische Anwendungen untersucht .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

S-Apomorphin kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Zersetzung von Morphin unter Verwendung konzentrierter Säure. Dieser Prozess liefert Apomorphin, das dann in seine Enantiomere getrennt werden kann. Die Synthese beinhaltet typischerweise das Kochen von Morphin mit konzentrierter Salzsäure .

Industrielle Produktionsmethoden

Die industrielle Produktion von S-Apomorphin beinhaltet oft die großtechnische Synthese unter Verwendung ähnlicher Methoden wie in Laborsituationen. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt. Die kontinuierliche subkutane Apomorphin-Infusion ist eine der Methoden, die in klinischen Umgebungen für die Verabreichung verwendet werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

S-Apomorphine can be synthesized through several methods. One common method involves the decomposition of morphine using concentrated acid. This process yields apomorphine, which can then be separated into its enantiomers. The synthesis typically involves boiling morphine with concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of S-Apomorphine often involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the final product meets pharmaceutical standards. Continuous subcutaneous apomorphine infusion is one of the methods used for its administration in clinical settings .

Analyse Chemischer Reaktionen

Arten von Reaktionen

S-Apomorphin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seinen Metabolismus und seine pharmakologische Aktivität unerlässlich.

Häufige Reagenzien und Bedingungen

Oxidation: S-Apomorphin kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Amine unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten, die im Körper weiter verarbeitet werden. Diese Metaboliten spielen eine Rolle bei den pharmakologischen Wirkungen der Verbindung .

Wissenschaftliche Forschungsanwendungen

S-Apomorphin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Dopaminagonisten und deren Wechselwirkungen mit Rezeptoren verwendet.

Biologie: Forschungen zu S-Apomorphin helfen beim Verständnis des dopaminergen Systems und seiner Rolle in verschiedenen biologischen Prozessen.

Medizin: S-Apomorphin wird in erster Linie zur Behandlung der Parkinson-Krankheit eingesetzt.

Wirkmechanismus

S-Apomorphin übt seine Wirkung aus, indem es als nicht-ergoliner Dopaminagonist mit hoher Bindungsaffinität zu Dopamin-D2-, D3- und D5-Rezeptoren wirkt. Es stimuliert Bereiche des Gehirns, die an der motorischen Kontrolle beteiligt sind, insbesondere das Striatum. Diese Stimulation hilft, Symptome der Hypomobilität bei der Parkinson-Krankheit zu lindern. Zusätzlich wirkt S-Apomorphin als Antagonist von 5-HT2- und α-adrenergen Rezeptoren .

Wirkmechanismus

S-Apomorphine exerts its effects by acting as a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. It stimulates regions of the brain involved in motor control, particularly the caudate-putamen. This stimulation helps alleviate symptoms of hypomobility in Parkinson’s disease. Additionally, S-Apomorphine acts as an antagonist of 5-HT2 and α-adrenergic receptors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dopamin: S-Apomorphin hat eine Catecholstruktur, die der von Dopamin ähnelt, ist aber stabiler und hat eine längere Wirkungsdauer.

Levodopa: Im Gegensatz zu Levodopa, das ein Vorläufer von Dopamin ist, stimuliert S-Apomorphin direkt Dopaminrezeptoren.

Pramipexol: Sowohl S-Apomorphin als auch Pramipexol sind Dopaminagonisten, aber S-Apomorphin hat ein breiteres Rezeptorprofil.

Einzigartigkeit

Die Einzigartigkeit von S-Apomorphin liegt in seiner Fähigkeit, auf mehrere Dopaminrezeptoren zu wirken, und seinem schnellen Wirkungseintritt. Dies macht es besonders wirksam bei der Behandlung akuter Episoden von Hypomobilität bei der Parkinson-Krankheit. Seine nicht-ergoline Struktur reduziert auch das Risiko bestimmter Nebenwirkungen, die mit Ergolin-Derivaten verbunden sind .

Eigenschaften

IUPAC Name |

(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWNQDUVQKEIOC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192615 | |

| Record name | 4H-Dibenzo(de,g)quinoline-10,11-diol, 5,6,6a,7-tetrahydro-6-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39478-62-1 | |

| Record name | S-Apomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Apomorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-Dibenzo(de,g)quinoline-10,11-diol, 5,6,6a,7-tetrahydro-6-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOMORPHINE, S- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH812IV7LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B3061000.png)

![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)